2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPMDOZKHIZXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide: Structure, Properties, and Synthesis
Abstract: This document provides a comprehensive technical overview of the molecule 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide. While this specific compound is not extensively cataloged in public chemical databases, this guide constructs its profile based on first principles of chemical theory and established methodologies for analogous structures. We will detail its chemical structure, calculate its molecular weight, propose a robust synthetic pathway, and outline key analytical techniques for its characterization. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this novel compound.
Chemical Identity and Molecular Structure
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide is an aromatic amide derivative. Its structure is composed of a 2-(4-aminophenyl)acetyl group bonded to the nitrogen of a 2-fluoroaniline moiety. This arrangement combines a phenylacetic acid backbone, known for its presence in various bioactive compounds, with a fluorinated aniline, a common pharmacophore used to modulate electronic and metabolic properties.
The systematic IUPAC name dictates a precise connectivity:
-
An acetamide core (-CH₂-C(=O)N-).
-
A (4-aminophenyl) group attached to the methylene carbon of the acetamide.
-
A (2-fluorophenyl) group attached to the nitrogen atom of the acetamide.
Based on this nomenclature, the chemical structure and key identifiers can be established.
Molecular Formula and Weight
The molecular formula is derived by summing the atomic constituents of the structure.
-
2-(4-aminophenyl) group: C₈H₉N
-
N-(2-fluorophenyl)acetamide core (less the phenylacetyl group): C₈H₇FNO
-
Combined Structure: C₁₄H₁₃FN₂O
From this formula, the molecular weight and related masses are calculated:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃FN₂O | Calculated |
| Average Molecular Weight | 244.27 g/mol | Calculated |
| Monoisotopic Mass | 244.10120 Da | Calculated |
Structural Diagram
The following diagram illustrates the 2D chemical structure and atomic numbering of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.
Caption: 2D structure of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.
Proposed Synthesis Pathway
The most direct and widely adopted method for forming an amide bond is through the coupling of a carboxylic acid and an amine. For the target molecule, this involves the reaction between 2-(4-aminophenyl)acetic acid (as the acid component) and 2-fluoroaniline (as the amine component). To facilitate this reaction, which is otherwise thermodynamically unfavorable under standard conditions, peptide coupling agents are employed. A common and efficient system is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as Hydroxybenzotriazole (HOBt).
The causality for this choice is rooted in efficiency and selectivity. EDC is a zero-length crosslinker that activates the carboxyl group of the acetic acid, making it highly susceptible to nucleophilic attack by the primary amine of 2-fluoroaniline. HOBt is added to suppress side reactions and minimize racemization, ensuring a higher yield of the desired amide product.[1]
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-(4-aminophenyl)acetic acid in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM).
-
Carboxylic Acid Activation: To the stirred solution, add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 equivalents of Hydroxybenzotriazole (HOBt). Allow the mixture to stir at room temperature for 30 minutes. This period is crucial for the formation of the activated HOBt-ester intermediate.
-
Amine Addition: In a separate vessel, prepare a solution of 1.0 equivalent of 2-fluoroaniline in the same solvent. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification:
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with a mild acid (e.g., 5% HCl solution) to remove unreacted amine, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can then be purified using column chromatography on silica gel to yield the final, pure compound.
-
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the proposed synthesis.
Caption: Workflow for the amide coupling synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide, a suite of analytical techniques is required. Each protocol serves as a self-validating step in the characterization process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and connectivity of all non-exchangeable protons. Expected signals would include distinct aromatic multiplets for both the 1,4-disubstituted and 1,2-disubstituted phenyl rings, a singlet for the methylene (-CH₂-) protons, and broad singlets for the amine (-NH₂) and amide (-NH-) protons.
-
¹³C NMR: Will identify all unique carbon environments in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence of the fluorine atom, which should appear as a singlet or a simple multiplet depending on the solvent.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be used to confirm the molecular weight. The experimentally determined monoisotopic mass should match the calculated value (244.10120 Da) within a narrow tolerance (e.g., < 5 ppm).[2]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) should yield a single major peak, and the purity can be quantified by the peak's area percentage.
Potential Research Applications
While the biological activity of this specific molecule is uncharacterized, its structural motifs are present in compounds with known pharmacological relevance.
-
Anticancer Research: Phenylacetamide derivatives have been investigated as potential anticancer agents.[3] The combination of the phenylacetamide core with a fluorinated aromatic ring—a common strategy to enhance metabolic stability and cell permeability—suggests that this compound could be a candidate for screening in oncology research programs.[4]
-
Intermediate for Complex Synthesis: N-phenylacetamide structures are valuable intermediates in the synthesis of more complex heterocyclic compounds and other advanced pharmaceutical agents.[5] The primary amine on the phenylacetic moiety provides a reactive handle for further chemical modification, allowing for the creation of diverse chemical libraries for drug discovery.
References
-
PubChem. 2-(4-Aminophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
-
NIST. Acetamide, N-(2-fluorophenyl)-. NIST Chemistry WebBook. [Link]
- Hasanbasic, E., et al. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
-
U.S. Environmental Protection Agency. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. CompTox Chemicals Dashboard. [Link]
-
NIST. Acetamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. [Link]
-
NCATS. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. Inxight Drugs. [Link]
-
Royal Society of Chemistry. Supplementary Information for "A novel one pot synthesis of...". [Link]
-
PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
PubChemLite. 2-(4-fluorophenyl)acetamide (C8H8FNO). [Link]
-
PubChemLite. 2-(2-fluorophenyl)acetamide (C8H8FNO). [Link]
-
PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. [Link]
-
Wikipedia. 4-Aminoacetanilide. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 351-83-7: N-(4-Fluorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 5. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
Methodological & Application
Technical Guide: Solubility Profiling and Formulation Strategies for 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
[1]
Executive Summary & Physicochemical Profile[1][2][3][4]
Effective dissolution of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide requires understanding its structural duality: the lipophilic 2-fluorophenyl moiety and the pH-sensitive 4-aminophenyl group.[1] The central acetamide linker provides hydrogen bond donor/acceptor sites but contributes to crystal lattice stability, often reducing aqueous solubility.[1]
Structural Analysis & Predicted Properties[1]
-
Molecular Weight: ~244.26 g/mol [1]
-
Predicted LogP: 1.8 – 2.2 (Moderately Lipophilic)[1]
-
pKa (Base): ~4.6 (Aniline nitrogen).[1] The compound is neutral at physiological pH (7.[1]4) and positively charged at acidic pH (< 4.0).[1]
-
Key Challenge: The presence of the fluorine atom on the phenyl ring increases metabolic stability and lipophilicity but significantly decreases intrinsic water solubility compared to non-fluorinated analogs.[1]
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Aprotic Polar | DMSO | Excellent (>50 mg/mL) | Primary Stock Solution. Universal solvent for HTS and cryostorage.[1] |
| Aprotic Polar | DMF | Good (>30 mg/mL) | Alternative stock; use if DMSO interferes with specific enzyme assays.[1] |
| Protic | Ethanol (100%) | Moderate (~10-20 mg/mL) | Suitable for evaporation/plating; avoid for long-term storage due to evaporation.[1] |
| Aqueous (Neutral) | PBS (pH 7.[1]4) | Poor (<0.1 mg/mL) | Do not use for stock. Risk of rapid precipitation.[1] |
| Aqueous (Acidic) | 0.1 M HCl | Good (>10 mg/mL) | Forms the hydrochloride salt in situ; useful for IV formulation.[1] |
| Excipients | PEG 400 / Tween 80 | High (Formulation dependent) | Critical for in vivo IP/PO dosing vehicles.[1] |
Protocol 1: Preparation of Master Stock Solutions (Standard Operating Procedure)
Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) suitable for long-term storage and serial dilution.
Reagents & Equipment[1]
-
Solid 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide (>98% purity).[1]
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Vortex mixer.[1]
-
Amber glass vials (borosilicate) with PTFE-lined caps.[1]
Step-by-Step Workflow
-
Weighing: Accurately weigh 2.44 mg of the solid compound into a sterile amber glass vial.
-
Note: Amber glass prevents photodegradation of the aniline moiety.[1]
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex vigorously for 30-60 seconds.
-
Visual Check: Inspect the solution against a light source.[1] It should be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C. Stability is estimated at >6 months under these conditions.
-
Protocol 2: Kinetic Solubility Assay (Self-Validating)
Objective: Empirically determine the maximum solubility in your specific assay buffer (e.g., PBS or Cell Media) to prevent "false negatives" caused by compound precipitation.
Workflow Diagram (Graphviz)
Caption: Kinetic solubility screening workflow to validate compound stability in aqueous buffers before biological testing.
Methodology
-
Preparation: Prepare a 10 mM DMSO stock (as per Protocol 1).
-
Spiking: Into a 96-well clear plate, add 198 µL of your specific Assay Buffer (e.g., PBS pH 7.4).
-
Titration: Add 2 µL of DMSO stock to the first well (100 µM final) and perform 1:2 serial dilutions.
-
Critical Control: Include a "DMSO-only" control well (buffer + 2 µL DMSO) to establish the background optical density.[1]
-
-
Incubation: Incubate at Room Temperature for 2 hours.
-
Readout: Measure Absorbance at 600 nm-650 nm (Turbidity range).
Formulation Strategy for In Vivo Studies
Objective: Solubilize the compound for animal dosing (IP or PO) at concentrations >5 mg/mL, overcoming the poor aqueous solubility at neutral pH.
Vehicle Recommendation: The "Co-Solvent + pH" Approach
Due to the aniline group (pKa ~4.6), solubility is drastically improved in acidic environments.[1] However, for tolerability, a co-solvent system is preferred over pure acid.[1]
Recommended Formulation (10 mg/mL):
-
5% DMSO: Pre-dissolve the compound.[1]
-
40% PEG 400: Add slowly and vortex. This stabilizes the hydrophobic fluorophenyl group.[1]
-
5% Tween 80: Surfactant to prevent crystal growth.[1]
-
50% Saline (or Water): Add last.
Alternative "Salt Formation" Method (For IV):
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
PubChem Compound Summary. "N-(2-fluorophenyl)acetamide (Analog Data)." National Center for Biotechnology Information.[1] Accessed October 2023.[1] Link[1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for kinetic solubility protocols). Link
-
NIST Chemistry WebBook. "Acetamide, N-(4-aminophenyl)- (Analog Data)." Standard Reference Data. Link
Disclaimer: This guide is based on standard physicochemical principles and structural analysis of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.[1] Experimental validation using the described protocols is required for specific batch verification.
Application Notes and Protocols for the In Vitro Characterization of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide as a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme within the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3][4] By hydrolyzing these signaling lipids, FAAH effectively terminates their biological activity.[2][3][4] The inhibition of FAAH presents a compelling therapeutic strategy for a range of pathological conditions, including pain, inflammation, anxiety, and neurodegenerative disorders.[1][2][5] By blocking FAAH activity, the endogenous levels of anandamide and other N-acylethanolamines (NAEs) are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[2] This application note provides a comprehensive guide to the in vitro characterization of a novel compound, 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide, as a potential FAAH inhibitor.
Mechanism of Action: FAAH Inhibition and the Endocannabinoid System
The primary mechanism of action for a FAAH inhibitor is the prevention of the hydrolysis of anandamide into arachidonic acid and ethanolamine.[4] This leads to an accumulation of anandamide in the synaptic cleft, thereby potentiating its effects on presynaptic CB1 receptors. This enhanced signaling can modulate neurotransmitter release, leading to analgesic, anxiolytic, and anti-inflammatory effects.
Figure 1: Simplified signaling pathway of FAAH in the endocannabinoid system and the inhibitory action of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.
Experimental Protocols
Protocol 1: Primary Screening - Fluorometric FAAH Enzyme Activity Assay
This assay is designed to determine the direct inhibitory effect of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide on FAAH enzyme activity using a fluorogenic substrate.[1]
Principle: This assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which upon cleavage by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6][7] The rate of increase in fluorescence is directly proportional to the FAAH activity, and a reduction in this rate in the presence of the test compound indicates inhibition.[5]
Materials:
-
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
-
Recombinant Human or Rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1]
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)[1]
-
JZL 195 (positive control inhibitor)[6]
-
DMSO (vehicle control)
-
96-well black, flat-bottom plates[1]
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[6][7]
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide in DMSO.
-
Create a serial dilution series in FAAH Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar. Also prepare dilutions of the positive control, JZL 195.
-
-
Enzyme Preparation:
-
Dilute the recombinant FAAH in cold FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 20 µL of the compound dilutions. Include wells for vehicle control (DMSO) and positive control.
-
Add 60 µL of the diluted FAAH enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of the compound to the enzyme.
-
Initiate the reaction by adding 20 µL of the FAAH fluorogenic substrate to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
Figure 2: Experimental workflow for the fluorometric FAAH enzyme activity assay.
Protocol 2: Secondary Screening - Cell-Based FAAH Activity Assay
This protocol is designed to assess the inhibitory activity of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide on FAAH within a cellular context.
Principle: This assay measures the activity of endogenous FAAH in cell lysates. The principle is similar to the enzymatic assay, relying on the cleavage of a fluorogenic substrate. This approach provides insights into the compound's ability to penetrate cell membranes and inhibit the target enzyme in a more physiologically relevant environment.
Materials:
-
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
-
Cell line with detectable FAAH activity (e.g., BV-2 microglia, neuroblastoma cell lines)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., FAAH Assay Buffer with protease inhibitors)
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide for a predetermined time (e.g., 1-4 hours). Include vehicle-treated cells as a negative control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to normalize FAAH activity.
-
-
FAAH Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein from each cell lysate.
-
Initiate the reaction by adding the FAAH fluorogenic substrate.
-
Measure the fluorescence kinetically or as an endpoint measurement as described in Protocol 1.
-
Data Analysis and Interpretation
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is determined by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary:
| Parameter | 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide | JZL 195 (Positive Control) |
| IC50 (Enzymatic Assay) | To be determined | ~2-8 nM |
| IC50 (Cell-Based Assay) | To be determined | ~10-50 nM |
| Mechanism of Inhibition | To be determined (e.g., reversible, irreversible) | Irreversible |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide as a potential FAAH inhibitor. Successful execution of these assays will yield crucial data on the compound's potency and cellular activity, guiding further preclinical development.
References
-
Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Ugarte, M., et al. (2016). Assay of FAAH Activity. Methods in Molecular Biology, 1412, 131-6. Retrieved from [Link][4]
Sources
Troubleshooting & Optimization
Addressing hygroscopic nature of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide. Due to its inherent hygroscopic nature, this compound requires specific handling and experimental considerations to ensure data integrity, reproducibility, and the overall success of your research. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the hygroscopic nature of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide.
Q1: What is hygroscopicity and why is it a critical factor for this compound?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1][2] For an active pharmaceutical ingredient (API) like 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide, this is critical because absorbed moisture can significantly alter the compound's physical and chemical properties.[3][4] This can lead to inaccurate weighing, changes in solubility, degradation of the compound, and alterations in its crystalline structure, ultimately compromising experimental results and the stability of the drug product.[5][6][7]
Q2: What are the immediate visual signs that my sample has absorbed atmospheric moisture?
A: The most common visual cues include a change in the physical state of the powder. You may observe "caking" or clumping of the fine powder, a loss of free-flowing characteristics, or in severe cases, deliquescence, where the solid dissolves in the absorbed water to form a viscous liquid or paste.[1][5]
Q3: How does moisture absorption affect the compound's mass and my solution concentrations?
A: Absorbed water adds to the total mass of the sample. If you weigh out 10 mg of a sample that has absorbed 5% water by mass, you are only weighing 9.5 mg of your active compound. This leads to the preparation of solutions with lower-than-intended concentrations, causing significant errors in downstream applications such as potency assays, dose-response curves, and pharmacokinetic studies. This is a common source of weighing inaccuracy for hygroscopic materials.[8][9]
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems in a detailed question-and-answer format, providing explanations and actionable solutions.
Q4: I'm trying to weigh the compound, but the analytical balance reading is constantly increasing. What is happening and how can I get an accurate weight?
The Problem: A continuous, unidirectional drift in the balance reading is a classic indicator that your sample is actively absorbing moisture from the air.[8] The longer the sample is on the balance pan, the more water it absorbs, and the heavier it becomes.
The Scientific Reason: The polar functional groups in 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide (the amine -NH2 and amide -CONH- groups) are prime sites for hydrogen bonding with water molecules (H2O) present in the atmosphere. This interaction is energetically favorable, causing the compound to readily pull moisture from the air.
Solutions & Protocols:
-
Work Quickly and Efficiently: Minimize the sample's exposure time to the ambient environment. Have all necessary tools (spatulas, weighing vessels) ready before opening the primary container.
-
Use an Appropriate Weighing Vessel: Instead of weighing paper, use a small, dry glass vial with a screw cap or a narrow-necked container.[8][10] This minimizes the surface area exposed to air.
-
Weighing by Difference: This is the most reliable method.
-
Place the capped vial containing the stock compound on the balance and tare to zero.
-
Remove the vial from the balance. Quickly transfer an approximate amount of powder into your reaction or solution flask.
-
Immediately recap the stock vial and place it back on the balance.
-
The negative reading on the balance represents the exact mass of the compound you transferred.
-
-
Controlled Environment: If available, perform weighing inside a glove box with a controlled low-humidity atmosphere or in a room with a powerful dehumidifier.[11][12] Placing a container of desiccant inside the balance chamber can also help maintain a localized dry environment.[12]
Q5: My compound is showing poor or inconsistent solubility compared to the product datasheet. Could hygroscopicity be the cause?
The Problem: You may observe that the compound takes longer to dissolve, does not fully dissolve, or that different batches exhibit varying dissolution profiles.
The Scientific Reason: The presence of absorbed water can significantly impact the solid-state properties of a compound.[3]
-
Hydrate Formation: Water molecules can integrate into the compound's crystal lattice to form hydrates. These new crystalline forms can have drastically different (and often lower) solubility profiles than the anhydrous form.[4][13]
-
Amorphous to Crystalline Transition: Moisture can act as a plasticizer, inducing a phase transition from a more soluble amorphous state to a less soluble, more stable crystalline state.[5]
-
Particle Agglomeration: Water can form liquid bridges between particles, causing them to clump together. This reduces the effective surface area available for solvation, slowing down the dissolution process.[1]
Solutions & Protocols:
-
Pre-Dry the Sample (Use with Caution): If the compound is thermally stable, you can dry a portion of it in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours before weighing. Always cool the sample to room temperature in a desiccator before weighing to prevent buoyancy effects on the balance.[8][12] Note: Perform thermal stability tests (e.g., TGA) first to ensure the compound does not degrade.
-
Quantify Water Content: Determine the exact water content of your "as-is" sample using Karl Fischer titration (see Protocol 2). This allows you to calculate a correction factor for your weighing and report concentrations accurately based on the anhydrous mass.
-
Sonication & Vortexing: When preparing solutions, use sonication or vigorous vortexing to help break up agglomerates and promote dissolution.
Q6: I am observing variability in my analytical results (e.g., HPLC peak area, NMR integration). How can I troubleshoot this?
The Problem: Replicate preparations of the same concentration yield inconsistent results in analytical assays.
The Scientific Reason: This issue is almost always downstream of the initial weighing and solution preparation steps.
-
Inaccurate Concentration: As detailed in Q3 and Q4, if the amount of absorbed water is not accounted for, your stock solutions will have a lower concentration than calculated, directly impacting the final analytical readout.[9]
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation of the amide bond in the molecule, especially under non-neutral pH conditions or upon exposure to light and heat. This reduces the concentration of the parent compound and introduces impurities that may interfere with your analysis.[1][7]
Solutions & Protocols:
-
Strict Adherence to Weighing Protocols: Implement the "Weighing by Difference" method (see Q4) as a standard procedure.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use. Avoid storing solutions in a hydrated state for extended periods unless stability has been confirmed.
-
Water Content Correction: Apply a correction factor to all calculations based on Karl Fischer titration results.
-
Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])
-
-
Proper Solvent Selection: Use anhydrous grade solvents for preparing stock solutions to avoid introducing additional water.
Part 3: Key Experimental Protocols & Workflows
Workflow 1: Standard Handling of Hygroscopic Compounds
This workflow outlines the critical steps from receiving the material to preparing a final solution, minimizing moisture exposure at each stage.
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. wisdomlib.org [wisdomlib.org]
- 3. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 4. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newji.ai [newji.ai]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. genfollower.com [genfollower.com]
- 9. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 10. labcompare.com [labcompare.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
